2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of various heterocyclic compounds. For instance, its transformations can lead to the creation of imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes (Kolar, Tiŝler, & Pizzioli, 1996).
Structural Studies and Crystallography
The compound is used in structural studies, particularly in X-ray diffraction, to understand molecular structures of various derivatives. For example, its derivatives have been studied for their molecular structures using single-crystal X-ray diffraction (Artime, Castiñeiras, García-Santos, & Saa, 2018).
Synthesis of Metal Complexes
It's used in the synthesis of metal complexes, such as palladium(II) chloride complexes. These complexes are studied for their structural and bonding characteristics (Palombo, Liebing, Hildebrand, Patrikus, Assarsson, Wang, Amenta, Engelhardt, Edelmann, & Gilje, 2019).
Chemical and Biological Activity
Heterocyclic Amplifiers of Phleomycin
Certain derivatives have been synthesized for their potential as amplifiers of phleomycin, which is significant in antimicrobial research (Aliano, Allen, Brown, Cowden, Grigg, Kavulak, Lan, 1984).
Inhibitory Properties in Corrosion Prevention
Derivatives of this compound have been studied for their corrosion inhibition properties, particularly on steel surfaces in acidic environments (Bouklah, Attayibat, Hammouti, Ramdani, Radi, Benkaddour, 2005).
Synthesis of Pyridine Derivatives for CB2 Receptor Agonism
It has been modified to create new pyridine derivatives that act as potent and selective CB2 cannabinoid receptor agonists, showing efficacy in neuropathic pain models (Chu, Saeui, Worm, Weaver, Goodman, Broadrup, Cassel, Dehaven, Labuda, Koblish, Brogdon, Smith, Le Bourdonnec, Dolle, 2009).
Optical and Electrochemical Properties
- Optical and Electrochemical Studies: Derivatives have been explored for their structure-dependent and environment-responsive optical properties, particularly in the context of electron-donating amino groups (Palion-Gazda, Machura, Klemens, Szłapa-Kula, Krompiec, Siwy, Janeczek, Schab-Balcerzak, Grzelak, Maćkowski, 2019).
Safety and Hazards
Properties
IUPAC Name |
2,2-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-15(2,3)14(20)19-10-12-13(18-8-7-17-12)11-5-4-6-16-9-11/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSIJJKZVSJUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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